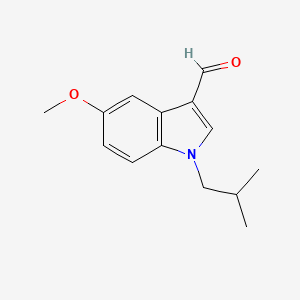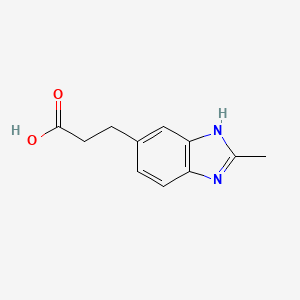
1-异丁基-5-甲氧基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can be achieved through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives, such as 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis
The molecular structure of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 231.3 .Chemical Reactions Analysis
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .科学研究应用
抗病毒活性
据报道,吲哚衍生物具有抗病毒活性 . 例如,已制备并报道了6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .
抗炎活性
已发现吲哚衍生物表现出抗炎活性 . 这使它们在治疗以炎症为特征的疾病中具有潜在的用途。
抗癌活性
吲哚衍生物已显示出抗癌活性 . 这表明它们可用于开发新的抗癌药物。
抗HIV活性
吲哚衍生物已证明具有抗HIV活性 . 这表明它们可用于开发治疗HIV的疗法。
抗氧化活性
已发现吲哚衍生物具有抗氧化活性 . 这意味着它们可用于开发治疗由氧化应激引起的疾病的疗法。
抗菌活性
吲哚衍生物已显示出抗菌活性 . 这表明它们可用于开发新的抗菌药物。
抗结核活性
已发现吲哚衍生物表现出抗结核活性 . 这使它们在治疗结核病中具有潜在的用途。
抗糖尿病活性
吲哚衍生物已证明具有抗糖尿病活性 . 这表明它们可用于开发治疗糖尿病的疗法。
总之,“1-异丁基-5-甲氧基-1H-吲哚-3-甲醛”及其衍生物由于其多种生物活性,在科学研究中具有广泛的潜在应用 . 它们不仅被认为是合成药物活性化合物和吲哚生物碱的关键,而且在合成各种杂环衍生物中也发挥着至关重要的作用 .
未来方向
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives have potential applications in the field of medicinal and pharmaceutical chemistry . They can be used to generate biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
作用机制
Target of Action
The primary targets of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The exact mode of action of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
The specific biochemical pathways affected by 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde The compound’s molecular weight is 231.3, and its molecular formula is C14H17NO2 , which may influence its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have been shown to interact with enzymes involved in the synthesis of biologically active compounds . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can form complexes with proteins, affecting their stability and function .
Cellular Effects
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have been reported to exhibit anti-cancer properties by inducing apoptosis in cancer cells . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 in intestinal immune cells . This interaction leads to the activation of downstream signaling pathways, resulting in various cellular responses. Additionally, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can undergo oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde has been shown to localize to the nucleus, where it can interact with nuclear receptors and transcription factors . Additionally, this compound can be directed to the mitochondria, influencing mitochondrial function and energy metabolism .
属性
IUPAC Name |
5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLRAZNAZXVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)










![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)


